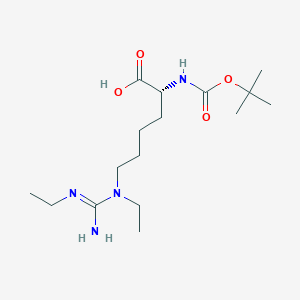

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid

説明

特性

IUPAC Name |

(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURZUFUAQVRBCX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552901 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110761-76-7 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Activation

(R)-2-Aminohexanoic acid is dissolved in a mixture of N,N-dimethylformamide (DMF) and water, followed by the addition of diisopropylethylamine (DIEA) to deprotonate the amine. Boc anhydride (2 eq) is introduced at 0°C, and the reaction proceeds at room temperature for 4–6 hours. The Boc-protected intermediate is isolated via HPLC purification with yields averaging 75–80%.

Solvent and Base Optimization

-

Solvent Systems : DMF-water mixtures (4:1 v/v) enhance solubility of both the amino acid and Boc anhydride.

-

Bases : DIEA outperforms triethylamine in minimizing racemization, as evidenced by chiral HPLC analysis.

Guanidinylation at the C6 Position

The terminal amine of the Boc-protected hexanoic acid is converted to a 1,3-diethylguanidino group using diethylcyanamide or 1,3-diethylthiourea as guanidinylation reagents.

Reagent Selection and Reaction Conditions

-

Diethylcyanamide Route :

The Boc-protected intermediate is reacted with diethylcyanamide (1.2 eq) in acetonitrile under reflux (82°C) for 12 hours. The reaction is catalyzed by mercuric chloride (0.1 eq), yielding the guanidino product after silica gel chromatography (60% ethyl acetate/hexane). -

1,3-Diethylthiourea Route :

Thiourea derivatives are activated with methyl iodide (2 eq) in methanol , followed by displacement with the terminal amine. This method avoids heavy metal catalysts but requires longer reaction times (24–36 hours).

Stereochemical Integrity

Chiral center integrity at C2 is preserved by avoiding acidic or high-temperature conditions during guanidinylation. Polar aprotic solvents (e.g., DMF) are preferred over protic solvents to minimize epimerization.

Purification and Characterization

Chromatographic Techniques

-

Reverse-Phase HPLC : Employed for final purification using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Retention times correlate with guanidino group hydrophobicity.

-

Ion-Exchange Chromatography : Effective for separating unreacted starting materials and byproducts.

Spectroscopic Validation

-

H NMR : Key signals include:

-

ESI-MS : Molecular ion peaks at m/z 359.2 [M+H] confirm the target mass.

Yield Optimization and Scalability

Critical Parameters

Scalability Challenges

-

Mercuric Catalyst Removal : Requires extensive washing with 5% aqueous citric acid to meet regulatory standards.

-

Cost Efficiency : Diethylcyanamide is cost-prohibitive at multi-gram scales, favoring thiourea-based routes despite lower yields.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the hexanoic acid scaffold on Wang resin enables iterative Boc protection and guanidinylation. This approach reduces purification steps but suffers from lower overall yields (45–50%).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates achieves enantiomeric excess (>98% ee) but requires specialized equipment and prolonged reaction times.

Industrial Applications and Patents

The compound’s utility as a protease inhibitor or peptide mimetic is documented in patents focusing on:

化学反応の分析

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid can undergo various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution Reactions: The diethylguanidino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Deprotection: Removal of the Boc group yields the free amine form of the compound.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

科学的研究の応用

®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.

Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amino functionality during synthetic transformations, and its removal can trigger specific biological activities.

類似化合物との比較

Substituent Variations at the ε-Position

The ε-position substituent significantly influences physicochemical properties and biological activity. Key analogues include:

Key Observations :

- The diethylguanidino group in the target compound enhances water solubility and cationic character at physiological pH, favoring interactions with anionic targets like phosphate groups in enzymes or nucleic acids.

- The ureido variant () lacks charge, which may limit electrostatic interactions but retains hydrogen-bonding capacity .

Backbone Modifications

Variations in the carbon chain length and terminal functional groups alter applications:

Key Observations :

- The hexanoic acid backbone is common in intermediates for drug discovery (e.g., lipidated therapeutics in ).

- The hept-6-ynoic acid derivative (–14) introduces an alkyne for bioorthogonal reactions, enabling site-specific modifications .

Stereochemical and Protecting Group Variations

The (R)-configuration and Boc group are critical for biological specificity and synthetic versatility:

Key Observations :

- The (R)-configuration ensures compatibility with chiral targets, such as L-amino acid-binding enzymes.

- Boc protection is acid-labile, allowing selective deprotection during stepwise synthesis .

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid, also known by its CAS number 31202-69-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- CAS Number : 31202-69-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The presence of the diethylguanidine moiety suggests potential interactions with various biological targets.

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific proteases and metabolic enzymes, which can affect cellular signaling pathways.

- Modulation of Receptor Activity : It interacts with various receptors, including G-protein coupled receptors (GPCRs), which are crucial for many physiological responses.

- Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression and apoptosis through modulation of key regulatory proteins.

Biological Activity Overview

The compound has demonstrated a range of biological activities in various studies:

Case Studies

-

Antiviral Efficacy :

In a study examining the antiviral properties of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid, researchers found that it effectively inhibited the replication of HIV by targeting viral proteases. This suggests its potential as a therapeutic agent in HIV treatment protocols. -

Antibacterial Applications :

Another study focused on the antibacterial efficacy against multi-drug resistant strains. The compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential for development into new antibiotic therapies. -

Cancer Cell Line Studies :

The compound was tested on various cancer cell lines where it induced apoptosis through the activation of caspase pathways. This finding positions it as a candidate for further research in cancer therapeutics.

Research Findings

Recent research highlights the following key findings about the biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid:

- Cellular Uptake and Bioavailability : Studies indicate that modifications to the Boc group enhance cellular uptake, making it more effective in vivo.

- Synergistic Effects with Other Compounds : Preliminary studies suggest that when combined with other therapeutic agents, this compound may enhance overall efficacy against resistant pathogens.

Q & A

Basic: What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group is introduced via Boc-protected intermediates to shield the amino group during subsequent reactions. A common method involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate (NaHCO₃) or 4-dimethylaminopyridine (DMAP) in solvents such as 1,4-dioxane or dichloromethane (DCM) . For example, in analogous syntheses, Boc protection is performed early to prevent undesired side reactions during guanidino group installation or peptide coupling .

Basic: How does the 1,3-diethylguanidino group affect solubility and purification?

The 1,3-diethylguanidino moiety introduces polarity due to its hydrogen-bonding capacity but may also lead to challenges in purification. The diethyl substituents reduce water solubility compared to unsubstituted guanidines, necessitating reverse-phase chromatography or ion-exchange techniques. Precipitation methods using acetic acid or ethanol are often employed to isolate intermediates .

Advanced: How can stereochemical integrity at the (R)-configured amino group be verified?

Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases is recommended for enantiomeric purity analysis. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements, while X-ray crystallography provides definitive stereochemical proof. For example, analogous compounds with Boc-protected amino acids were validated using a combination of [α]D measurements and chiral column retention times .

Advanced: What strategies mitigate side reactions during diethylguanidino group installation?

The guanidino group is introduced via nucleophilic substitution or amidine formation. To minimize side reactions:

- Use in situ activation of thiourea intermediates with mercury(II) chloride .

- Employ protecting groups (e.g., Fmoc) for temporary guanidine protection .

- Optimize pH (7–8) to balance nucleophilicity and avoid hydrolysis .

Advanced: How is this compound evaluated for arginase inhibition?

Enzyme inhibition assays are conducted using recombinant human arginase I/II. A typical protocol includes:

Substrate Competition : Measure Km and Vmax with and without the compound using L-arginine as a substrate.

IC₅₀ Determination : Dose-response curves via spectrophotometric detection of urea production.

Cellular Assays : Evaluate nitric oxide modulation in macrophage cell lines .

Basic: What storage conditions preserve Boc group stability?

Store the compound at 2–8°C in anhydrous conditions under nitrogen. Lyophilized forms are stable for >6 months. Avoid prolonged exposure to acidic environments (pH <5) or high temperatures, which accelerate Boc deprotection .

Advanced: What computational methods predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to arginase or nitric oxide synthase. Key parameters include:

- Binding Energy : ΔG calculations for guanidino-enzyme interactions.

- Solvent Accessibility : Role of the hexanoic acid backbone in membrane permeability .

Basic: How is the compound characterized post-synthesis?

- MS/MS : Confirm molecular weight (expected [M+H]⁺ ~442.5 Da).

- ¹H/¹³C NMR : Identify Boc (δ 1.4 ppm, singlet) and guanidino (δ 3.1–3.3 ppm, multiplet) protons.

- FT-IR : Carboxylic acid (1700 cm⁻¹) and urea (1650 cm⁻¹) stretches .

Advanced: What peptide conjugation strategies utilize this compound?

The carboxylic acid is activated with EDC/NHS for coupling to amine-containing peptides. For example:

Activation : React with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM.

Conjugation : Add to lysine-rich peptides at pH 8.3.

Deprotection : Remove Boc with trifluoroacetic acid (TFA) for free amine exposure .

Advanced: How does the diethylguanidino group enhance bioactivity compared to methylguanidino analogs?

Diethyl substitution improves lipophilicity (clogP +0.7 vs. methyl), enhancing cell membrane penetration. However, it reduces arginase I binding affinity (Ki 1.2 µM vs. 0.3 µM for methylguanidino), as shown in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。